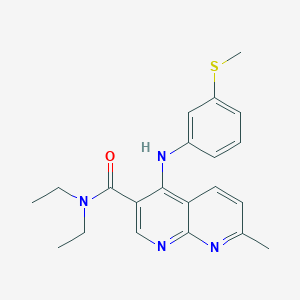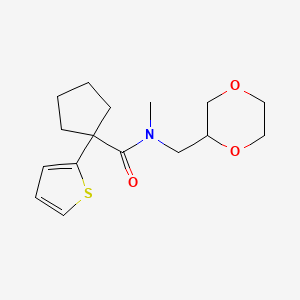
N-((1,4-dioxan-2-yl)methyl)-N-methyl-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1,4-dioxan-2-yl)methyl)-N-methyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-((1,4-dioxan-2-yl)methyl)-N-methyl-1-(thiophen-2-yl)cyclopentanecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been shown to have antitumor properties in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((1,4-dioxan-2-yl)methyl)-N-methyl-1-(thiophen-2-yl)cyclopentanecarboxamide in lab experiments is its potential use in the development of new drugs for the treatment of various diseases. However, one limitation is the complexity of its synthesis, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of N-((1,4-dioxan-2-yl)methyl)-N-methyl-1-(thiophen-2-yl)cyclopentanecarboxamide. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders. Another direction is to study its mechanism of action in more detail. Additionally, research could focus on developing more efficient methods for synthesizing this compound.
Méthodes De Synthèse
The synthesis of N-((1,4-dioxan-2-yl)methyl)-N-methyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex process that involves several steps. The first step involves the reaction of 2-thiophenecarboxaldehyde with cyclopentanone in the presence of a base to form 1-(thiophen-2-yl)cyclopentanecarbaldehyde. The second step involves the reaction of 1-(thiophen-2-yl)cyclopentanecarbaldehyde with N-methyl-N-(2-hydroxyethyl)amine in the presence of a base to form N-methyl-1-(thiophen-2-yl)cyclopentanecarboxamide. The final step involves the reaction of N-methyl-1-(thiophen-2-yl)cyclopentanecarboxamide with 1,4-dioxane-2-carboxaldehyde in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-((1,4-dioxan-2-yl)methyl)-N-methyl-1-(thiophen-2-yl)cyclopentanecarboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-17(11-13-12-19-8-9-20-13)15(18)16(6-2-3-7-16)14-5-4-10-21-14/h4-5,10,13H,2-3,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANCTSRQXRVDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504981.png)
![1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline](/img/structure/B2504983.png)
![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B2504985.png)
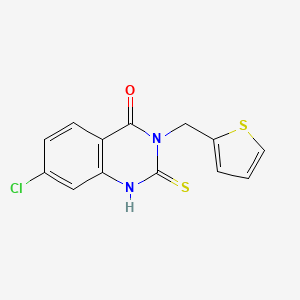
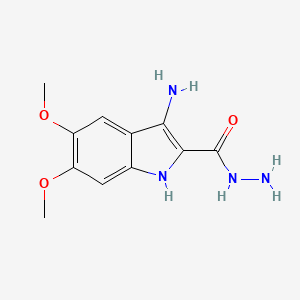

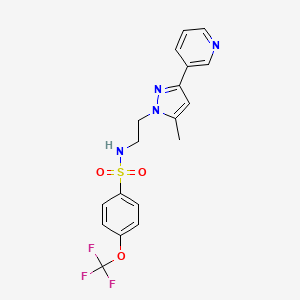
![N-(3-chlorophenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2504992.png)
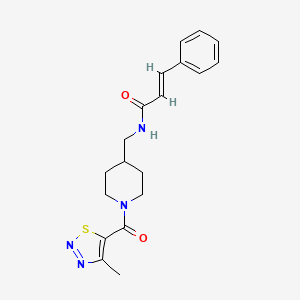
![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate](/img/structure/B2504996.png)



